molecular formula C23H24ClFN4OS B2888092 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189725-72-1

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2888092
CAS RN: 1189725-72-1
M. Wt: 458.98
InChI Key: RVIJURQORPORBD-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClFN4OS and its molecular weight is 458.98. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Applications

Compounds with the 1,3,8-triazaspiro[4.5]decan-4-one backbone have been explored for their antipsychotic profiles in biochemical and behavioral pharmacological test models. One study focused on a series of compounds, including 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which showed promising results in models predictive of antipsychotic efficacy, suggesting a reduced propensity for neurological side effects (Wise et al., 1985).

Antimicrobial and Antifungal Activities

Novel triazole derivatives bearing similar structural motifs have been synthesized and evaluated for antimicrobial activities. For instance, some 3,4,5-trisubstituted 1,2,4-triazole derivatives synthesized from 8-hydroxyquinoline showed significant antimicrobial activity against various bacteria and fungi, indicating the potential of such structures in developing new antimicrobial agents (Yurttaş et al., 2020).

Anticonvulsant Activity

Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, compounds with a similar structural complexity, demonstrated anticonvulsant activity in several models. This includes maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, highlighting the potential of structurally related compounds for the development of new anticonvulsant medications (Obniska et al., 2006).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-5-17(24)6-4-16)22(28-23)31-15-20(30)26-19-9-7-18(25)8-10-19/h3-10H,2,11-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIJURQORPORBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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